molecular formula C20H14N4O2 B5546156 4-(4-quinazolinylamino)phenyl isonicotinate

4-(4-quinazolinylamino)phenyl isonicotinate

Cat. No. B5546156
M. Wt: 342.3 g/mol
InChI Key: JYLOHVHRBLZTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including compounds similar to 4-(4-quinazolinylamino)phenyl isonicotinate, often involves the one-pot three-component condensation of isatoic anhydride, ethyl or methyl ortho ester, and phenylhydrazine in the presence of a catalyst such as KAl(SO4)2·12H2O under microwave irradiation or classical heating. This method has been shown to be efficient for producing various quinazolinone derivatives with potential antimicrobial activities (Mohammadi, Ahdenov, & Abolhasani Sooki, 2017).

Molecular Structure Analysis

Quinazolinone compounds, including 4-(4-quinazolinylamino)phenyl isonicotinate, display a variety of molecular structures, as confirmed by techniques like NMR, FT-IR, and mass spectrometry. For instance, some derivatives have been structurally characterized by single crystal X-ray analysis, revealing details about their molecular geometry and confirming their synthesis (Dilebo et al., 2021).

Chemical Reactions and Properties

The reactivity of quinazolinone derivatives can involve a variety of chemical reactions. For example, the synthesis of 4-(phenylamino)quinazoline-2(1H)-selones from anthranilonitriles and phenyl isoselenocyanates under reflux in dry pyridine illustrates the complex chemical behavior of these compounds. These reactions can lead to various derivatives with potential for further pharmacological investigation (Atanassov, Linden, & Heimgartner, 2004).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, including solubility, melting point, and crystal structure, are crucial for understanding their chemical behavior and potential applications. For example, the crystal structure analysis provides insights into the compound's stability and reactivity, which are essential for designing drugs with desired pharmacological effects (Geesi, 2020).

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives, such as reactivity with various reagents, potential for forming bonds, and chemical stability, are influenced by their molecular structure. Studies have shown that these compounds can undergo various reactions, leading to the synthesis of novel derivatives with potential biological activities. For instance, catalyst-free conditions have been used for the synthesis of spiro[indoline-3,2′-quinazolin]-2-ones and dihydroquinazolines, highlighting the versatility of quinazolinone chemistry (Kamal et al., 2015).

Scientific Research Applications

Tyrosine Kinase Inhibition and Antitumor Activity

The general class of 4-(phenylamino)quinazolines, which includes compounds similar to 4-(4-quinazolinylamino)phenyl isonicotinate, has been identified as potent and selective inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds bind competitively at the ATP site of the enzyme. Research has shown that modifications to enhance aqueous solubility while retaining inhibitory activity have led to derivatives with significant antitumor activity against tumor xenografts in mice, suggesting potential applications in cancer therapy (Thompson et al., 1997).

Antimicrobial Activity

A study on the synthesis and antibacterial evaluation of 2-alkyl- and 2-aryl-3-(phenylamino)quinazolin-4(3H)-one derivatives, compounds structurally related to 4-(4-quinazolinylamino)phenyl isonicotinate, has shown that these compounds possess good antimicrobial activities. This suggests their potential use in the development of new antimicrobial agents (Mohammadi et al., 2017).

Anticonvulsant and Analgesic Activities

Research into novel quinazoline derivatives has revealed compounds with significant anticonvulsant and analgesic activities, indicating the potential of such compounds, including 4-(4-quinazolinylamino)phenyl isonicotinate, in the treatment of neurological disorders and pain management. Specifically, certain derivatives have shown promising results in models of epilepsy and pain (Gupta et al., 2013).

Antiviral Activity

Fluorine-containing quinazolines, related to the chemical family of 4-(4-quinazolinylamino)phenyl isonicotinate, have been synthesized and shown to exhibit antiviral activity against a range of viruses. This highlights the potential of quinazoline derivatives in the development of new antiviral drugs (Lipunova et al., 2012).

Mechanism of Action

4-Aminoquinazoline derivatives exert their biological effects through a variety of targets such as DNA cleavage and p53 activation, aurora kinase inhibition, ERK inhibition, ErbB/HDAC inhibition, EGFR inhibition, VEGFR-2 tyrosine kinase inhibition, and PDE1 inhibition .

Safety and Hazards

The safety and hazards associated with quinazoline derivatives can also vary widely depending on their specific structures and uses. It’s important to refer to the specific Safety Data Sheet (SDS) for each compound for detailed information .

Future Directions

The diverse pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

properties

IUPAC Name

[4-(quinazolin-4-ylamino)phenyl] pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c25-20(14-9-11-21-12-10-14)26-16-7-5-15(6-8-16)24-19-17-3-1-2-4-18(17)22-13-23-19/h1-13H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLOHVHRBLZTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Quinazolin-4-ylamino)phenyl] pyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.